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molecular formula C12H13N3O B8772618 4-(3-Amino-4-methylphenyl)-2-methylpyridazin-3(2H)-one

4-(3-Amino-4-methylphenyl)-2-methylpyridazin-3(2H)-one

Cat. No. B8772618
M. Wt: 215.25 g/mol
InChI Key: AIVZRCBLILQMEV-UHFFFAOYSA-N
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Patent
US08435990B2

Procedure details

To a solution of 4-[3-(2,5-dimethyl-pyrrol-1-yl)-4-methyl-phenyl]-2-methyl-2H-pyridazin-3-one (1.05 g, 3.57 mmol) in EtOH (20 ml) and water (10 ml) was added hydroxyl amine hydrochloride (2.49 g, 35.79 mmol) and triethyl amine (1.0 ml, 7.16 mmol). The mixture was heated at reflux for 24 hours. The solvent was evaporated to dryness under reduced pressure and the rsidue was partitioned between water and EtOAc. The organic layer was separated and washed with water and brine, dried over MgSO4, filtered and concentrated to dryness under reduced pressure. Purification of the residue by flash chromatography (hex:EtOAc/1:1) gave 0.396 g (51%) of 4-(3-amino-4-methyl-phenyl)-2-methyl-2H-pyridazin-3-one as a yellow solid.
Name
4-[3-(2,5-dimethyl-pyrrol-1-yl)-4-methyl-phenyl]-2-methyl-2H-pyridazin-3-one
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1[N:3]([C:8]2[CH:9]=[C:10]([C:15]3[C:16](=[O:22])[N:17]([CH3:21])[N:18]=[CH:19][CH:20]=3)[CH:11]=[CH:12][C:13]=2[CH3:14])C(C)=CC=1.Cl.ON.C(N(CC)CC)C>CCO.O>[NH2:3][C:8]1[CH:9]=[C:10]([C:15]2[C:16](=[O:22])[N:17]([CH3:21])[N:18]=[CH:19][CH:20]=2)[CH:11]=[CH:12][C:13]=1[CH3:14] |f:1.2|

Inputs

Step One
Name
4-[3-(2,5-dimethyl-pyrrol-1-yl)-4-methyl-phenyl]-2-methyl-2H-pyridazin-3-one
Quantity
1.05 g
Type
reactant
Smiles
CC=1N(C(=CC1)C)C=1C=C(C=CC1C)C=1C(N(N=CC1)C)=O
Name
Quantity
2.49 g
Type
reactant
Smiles
Cl.ON
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
20 mL
Type
solvent
Smiles
CCO
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 24 hours
Duration
24 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
the rsidue was partitioned between water and EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification of the residue by flash chromatography (hex:EtOAc/1:1)

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C)C=1C(N(N=CC1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.396 g
YIELD: PERCENTYIELD 51%
YIELD: CALCULATEDPERCENTYIELD 51.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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